4-Morpholinebutanamine
Overview
Description
4-Morpholinebutanamine is a chemical compound . It is also known as 4-(morpholin-4-yl)butan-1-amine . The molecular formula of this compound is C8H18N2O.
Synthesis Analysis
The synthesis of morpholines, which includes this compound, has been a topic of significant research. Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Scientific Research Applications
Antimicrobial and Modulating Activities : 4-(Phenylsulfonyl) morpholine has been studied for its antimicrobial properties against various microorganisms, including multidrug-resistant strains. It shows modulating activity when combined with antibiotics, reducing the minimum inhibitory concentration against certain pathogens (Oliveira et al., 2015).
Inhibitors of PI3K-AKT-mTOR Pathway : Morpholine derivatives, specifically 4-(pyrimidin-4-yl)morpholines, are important pharmacophores for inhibiting the PI3K and PIKKs pathways, crucial in cancer research. These compounds are valuable for their selective affinity over a broader kinome (Hobbs et al., 2019).
Fluorescent Histone Deacetylase Inhibitors : 4-Morpholinoscriptaid (4MS) is used in fluorescence microscopy studies to monitor cellular uptake. Despite similar in vitro activity to scriptaid, 4MS does not penetrate nuclear membranes, making it useful for specific cellular studies (Fleming et al., 2015).
Gene Function Studies : Morpholino oligos have been tested in various model organisms to inhibit gene function. They provide a rapid method to study gene function with careful controls and are used extensively in developmental biology research (Heasman, 2002).
Synthesis of Medicinal Compounds : Morpholine and its derivatives are used in synthesizing a wide range of drugs due to their feasible physicochemical properties. They are particularly significant in structure-activity relationship strategies for developing therapeutic candidates for various medical ailments (Rupak et al., 2016).
Combustion Chemistry : Morpholine is studied as a model fuel for its oxygen and nitrogen hetero-atoms, significant in understanding the combustion chemistry of oxygenated nitrogen-containing fuels and their role in pollutant emission (Lucassen et al., 2009).
Synthesis of γ-Secretase Inhibitors : Substituted 4-morpholine sulfonamides have been designed as γ-secretase inhibitors, reducing amyloid-β and showing potential in Alzheimer's disease research (Zhao et al., 2016).
Biodegradability and Toxicity of Ionic Liquids : 4-Benzyl-4-methylmorpholinium-based ionic liquids are synthesized for various applications, with their physicochemical properties, cytotoxicity, and biodegradability being crucial in environmental sciences (Pernak et al., 2011).
Morpholine Biodegradation : Strategies for acclimatizing bacteria for the near-complete removal of morpholine from industrial effluents are significant in environmental biotechnology and pollution control (Kaur et al., 2015).
Morpholine in Drug Design : As a privileged structure in medicinal chemistry, morpholine is featured in numerous approved and experimental drugs. It contributes to various biological activities and improved pharmacokinetics, justifying its classification as a privileged structure (Kourounakis et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-morpholin-4-ylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYFMPMGYATPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283607 | |
Record name | 4-morpholinebutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6321-07-9 | |
Record name | 6321-07-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-morpholinebutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(morpholin-4-yl)butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.